molecular formula C16H20I3N3O8 B033358 N-Desmethyl Iomeprol CAS No. 77868-40-7

N-Desmethyl Iomeprol

Cat. No. B033358
CAS RN: 77868-40-7
M. Wt: 763.06 g/mol
InChI Key: ZPJJDGLVOWPGAN-UHFFFAOYSA-N
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Description

N-Desmethyl Iomeprol is a derivative of Iomeprol, a nonionic, iodinated radiographic contrast agent used in various imaging studies. The chemistry surrounding Iomeprol, including its derivatives such as N-Desmethyl Iomeprol, focuses on enhancing the solubility, stability, and overall safety profile of these contrast agents, making them suitable for high-concentration formulations (Gallotti et al., 1994).

Synthesis Analysis

The synthesis of Iomeprol and its derivatives involves environmentally friendly processes that yield compounds with high solubility and stability. These characteristics allow for the formulation of contrast media with lower osmolalities and viscosities compared to other agents in the same category (Gallotti et al., 1994).

Molecular Structure Analysis

The molecular structure of N-Desmethyl Iomeprol is characterized by the presence of three iodine atoms, which are crucial for its function as a contrast agent. The structure enables the compound to have a high degree of water solubility and stability, which are essential for its effectiveness and safety (Gallotti et al., 1994).

Chemical Reactions and Properties

Iomeprol undergoes specific chemical reactions, including a Smiles-type intramolecular rearrangement in alkaline solutions, leading to various derivatives, including N-Desmethyl Iomeprol. These reactions are reversible and can be applied to structurally related compounds, demonstrating the compound's versatile chemistry (Felder et al., 1988).

Physical Properties Analysis

Iomeprol exhibits exceptionally high solubility, allowing the formulation of contrast media with the lowest osmolalities and viscosities in its category. This property is significant for N-Desmethyl Iomeprol as it impacts the efficacy and safety of the contrast agent during medical imaging procedures (Gallotti et al., 1994).

Chemical Properties Analysis

The chemical stability of Iomeprol, and by extension its derivatives like N-Desmethyl Iomeprol, is noteworthy. The compound's stability in solution is remarkable, making it suitable for high-concentration formulations without the need for chelating agents. This stability is a critical factor in the compound's safety profile and its effectiveness as a radiographic contrast agent (Gallotti et al., 1994).

Scientific Research Applications

Vascular Imaging with Micro-CT

A study comparing water-soluble and blood-pool contrast agents for in vivo vascular imaging with micro-CT highlighted Iomeprol's utility. Iomeprol, a water-soluble compound, demonstrated high extravasation levels suitable for perfusion analysis, making it valuable for anatomical investigations of the vascular network (Nebuloni, Kuhn, & Müller, 2013).

Ozonation Process in Water Treatment

Research on the ozonation of Iomeprol in water treatment showed that while Iomeprol can be partly oxidized, leading to the formation of oxidation by-products, its complete mineralization is not achieved. This study underscores the environmental impact and degradation pathways of iodinated contrast media like Iomeprol in water treatment processes (Seitz, Jiang, Schulz, Weber, & Maier, 2008).

Radiosensitization of Endothelial Cells

A notable investigation into the radiosensitization effect of iodinated contrast agents (ICA) on endothelial cells in the presence of radiation found that Iomeprol, among other ICAs, can significantly enhance radiosensitization. This research is pivotal for understanding the interactions between ICAs and radiation therapy, suggesting potential therapeutic applications or toxicity considerations in medical imaging and treatment (Joubert et al., 2005).

Electrochemical Reduction and Deiodination

The electrochemical reduction of Iomeprol highlights an approach to deiodinate iodinated X-ray contrast media, offering insights into the environmental and pharmacological processing of such compounds. This method demonstrates selective deiodination, suggesting pathways for reducing the environmental impact of contrast media residues (Zwiener, Glauner, Sturm, Wörner, & Frimmel, 2009).

properties

IUPAC Name

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-1-6(26)3-23)12(18)14(22-8(28)5-25)13(19)10(11)16(30)21-2-7(27)4-24/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJJDGLVOWPGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447909
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Iomeprol

CAS RN

77868-40-7
Record name AG-H-12138
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

) acid hydrolyzing said 5-acetoxyacetamido-N,N'-bis(2,3-diacetoxypropyl)2,4,6-triiodoisophthalamide and 5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide under acid hydrolyzing conditions to produce ioversol and N,N'-bis-(2,3-dihydroxypropyl)-5-glycolamido-2,4,6-triiodoisophthalamide; and
Quantity
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Name
5-[N-(2-acetoxyethyl)acetoxyacetamido]-N,N-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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